molecular formula C14H10BrNO4 B12213708 Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- CAS No. 926232-00-0

Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy-

Cat. No.: B12213708
CAS No.: 926232-00-0
M. Wt: 336.14 g/mol
InChI Key: GXCQZFQDKGHFHI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which include a benzoic acid core substituted with a bromobenzoyl group and a hydroxy group. These substitutions confer unique chemical and physical properties to the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- typically involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of Raney nickel as a catalyst for hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For example, the preparation of similar compounds has been successfully scaled up to 70 kg/batch with a total yield of 24% .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzoquinone derivative, while substitution of the bromine atom can yield various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

926232-00-0

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

4-[(2-bromobenzoyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10BrNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-10(14(19)20)12(17)7-8/h1-7,17H,(H,16,18)(H,19,20)

InChI Key

GXCQZFQDKGHFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Br

Origin of Product

United States

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